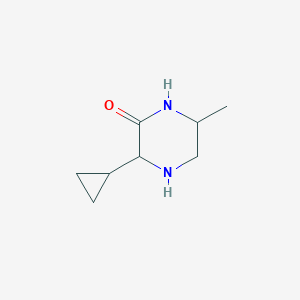
2-(Hydroxymethyl)-1-methylcyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxymethyl)-1-methylcyclopropane-1-carboxylic acid is an organic compound featuring a cyclopropane ring substituted with a hydroxymethyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)-1-methylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of 1-methylcyclopropane with formaldehyde and a strong acid catalyst to introduce the hydroxymethyl group. Subsequent oxidation of the hydroxymethyl group can yield the carboxylic acid functionality.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions: 2-(Hydroxymethyl)-1-methylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed:
Oxidation: 2-(Carboxymethyl)-1-methylcyclopropane-1-carboxylic acid.
Reduction: 2-(Hydroxymethyl)-1-methylcyclopropane-1-methanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
科学的研究の応用
2-(Hydroxymethyl)-1-methylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of cyclopropane ring reactivity.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(Hydroxymethyl)-1-methylcyclopropane-1-carboxylic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The cyclopropane ring can strain and distort molecular interactions, potentially leading to unique biological effects. The hydroxymethyl and carboxylic acid groups can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
- 2-(Hydroxymethyl)-1-ethylcyclopropane-1-carboxylic acid
- 2-(Hydroxymethyl)-1-methylcyclobutane-1-carboxylic acid
- 2-(Hydroxymethyl)-1-methylcyclopentane-1-carboxylic acid
Comparison: Compared to its analogs, 2-(Hydroxymethyl)-1-methylcyclopropane-1-carboxylic acid is unique due to the presence of the cyclopropane ring, which imparts significant ring strain and reactivity. This structural feature can lead to distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C6H10O3 |
|---|---|
分子量 |
130.14 g/mol |
IUPAC名 |
2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H10O3/c1-6(5(8)9)2-4(6)3-7/h4,7H,2-3H2,1H3,(H,8,9) |
InChIキー |
DBXUKTJUQGYFBS-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1CO)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one](/img/structure/B13192669.png)





![tert-Butyl 4-[3-(methylcarbamoyl)oxolan-3-yl]piperazine-1-carboxylate](/img/structure/B13192705.png)
![3-(Chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B13192708.png)


![2-methyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-2-amine](/img/structure/B13192718.png)

![tert-Butyl N-(3-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-hydroxycyclohexyl)carbamate](/img/structure/B13192723.png)
![7-Methyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13192734.png)
